Cas no 1806409-46-0 (4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene)

4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
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- 4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene
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- インチ: 1S/C10H10BrClF2O/c11-9-4-3-8(15-10(13)14)6-7(9)2-1-5-12/h3-4,6,10H,1-2,5H2
- InChIKey: NNIKFOPAQNCITH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1CCCCl)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 183
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 4.7
4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013023576-500mg |
4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene |
1806409-46-0 | 97% | 500mg |
815.00 USD | 2021-06-24 | |
Alichem | A013023576-250mg |
4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene |
1806409-46-0 | 97% | 250mg |
475.20 USD | 2021-06-24 | |
Alichem | A013023576-1g |
4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene |
1806409-46-0 | 97% | 1g |
1,460.20 USD | 2021-06-24 |
4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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John J. Lavigne Chem. Commun., 2003, 1626-1627
4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzeneに関する追加情報
Introduction to 4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene (CAS No. 1806409-46-0)
4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 1806409-46-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of brominated and chlorinated aromatic derivatives, featuring a unique structural motif that makes it a valuable intermediate in synthetic chemistry. The presence of both bromo and chloro substituents, along with a difluoromethoxy group, endows this molecule with distinct reactivity patterns that are highly useful in the development of novel bioactive molecules.
The structural framework of 4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene consists of a benzene ring substituted at the 4-position with a bromine atom, at the 3-position with a (3-chloropropyl) group, and at an unspecified position with a (difluoromethoxy) group. This combination of functional groups creates a molecule with multiple sites for chemical modification, making it a versatile building block for further derivatization. The (3-chloropropyl) side chain introduces a flexible alkyl segment that can influence both the solubility and pharmacokinetic properties of any derivatives synthesized from this compound.
The difluoromethoxy group is particularly noteworthy due to its role as a bioisostere for hydroxyl or methoxy groups in many drug candidates. The fluorine atoms can modulate electronic properties, enhance metabolic stability, and improve binding affinity to biological targets. This feature has been extensively explored in recent years, leading to the development of several high-value pharmaceuticals where fluorinated analogs exhibit superior efficacy compared to their non-fluorinated counterparts.
In recent years, there has been growing interest in leveraging such multifunctional aromatic compounds for the discovery of new therapeutic agents. The bromine atom in 4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene serves as an excellent handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions allow for the introduction of diverse pharmacophores at various positions on the aromatic core, enabling medicinal chemists to fine-tune biological activity.
One of the most compelling applications of this compound lies in its utility as a precursor for kinase inhibitors. Kinases are critical enzymes involved in numerous cellular signaling pathways, making them prime targets for drug development. By incorporating fluorinated and halogenated motifs like those present in 4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene, researchers can design molecules that exhibit potent inhibition against specific kinases while minimizing off-target effects. Recent studies have demonstrated that halogenated aromatic compounds often display improved pharmacokinetic profiles, including enhanced bioavailability and reduced toxicity.
The (3-chloropropyl) substituent also plays a crucial role in modulating the interactions between drug candidates and biological targets. Alkyl chains of this length are known to influence both lipophilicity and solubility, parameters that are critical for drug-like properties. By adjusting the length and branching of such side chains, chemists can optimize membrane permeability and metabolic stability, key factors that determine whether a compound will progress to clinical development.
Another area where 4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene has shown promise is in the development of agrochemicals. The structural features of this compound make it amenable to modifications that enhance pesticidal or herbicidal activity. For instance, replacing one of the halogen atoms with an amino group could yield derivatives with novel biological activity against resistant pests or weeds. Such adaptations are increasingly important in agriculture due to the rising prevalence of pest resistance and environmental concerns regarding traditional pesticides.
The synthesis of 4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route might begin with bromination followed by nucleophilic substitution to introduce the (3-chloropropyl) group. Subsequent protection-deprotection steps could be employed to install the (difluoromethoxy) moiety at an appropriate position on the aromatic ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be utilized to achieve regioselective modifications.
Recent advances in computational chemistry have further enhanced the utility of this compound by allowing researchers to predict its reactivity and biological activity with high precision. Molecular modeling studies can identify optimal positions for functionalization based on electronic distributions and steric considerations. Such predictions not only accelerate synthetic planning but also reduce experimental trial-and-error, making drug discovery more efficient.
The pharmaceutical industry continues to explore new ways to incorporate halogenated aromatic compounds into drug candidates due to their proven efficacy and tunability. For example, recent publications highlight derivatives of 4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene that exhibit inhibitory activity against cancer-related kinases or inflammatory pathways. These findings underscore the importance of having versatile intermediates like this one available for medicinal chemistry programs.
In conclusion,4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene (CAS No. 1806409-46-0) represents a valuable asset in synthetic chemistry and drug discovery. Its unique structural features—combining bromine, chlorine, and difluoromethoxy groups—make it an excellent scaffold for developing novel bioactive molecules across multiple therapeutic areas. As research continues to uncover new applications for halogenated aromatics,this compound is likely to remain at the forefront of pharmaceutical innovation.
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